Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine
Description
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a heterocyclic amine featuring a 1,3-oxazole core substituted with a propyl group at the 5-position and a methylamine moiety at the 2-position. The propyl substituent introduces lipophilicity, while the methylamine group enhances nucleophilicity, making this molecule a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-1-(5-propyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-7-5-10-8(11-7)6-9-2/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
ABYLLRDGWKKSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(O1)CNC |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most common approach involves constructing the oxazole ring through cyclization reactions of suitable precursors such as α-aminoketones or α-hydroxyketones bearing the propyl substituent at the 5-position, followed by methylation at the 2-position.
Key Reaction Steps
- Preparation of 2-Amino-3-propylketone derivatives : These serve as the starting materials for cyclization.
- Cyclization to form the oxazole ring : Achieved through dehydration reactions facilitated by dehydrating agents or cyclodehydration conditions.
- Introduction of the methylamine group at the 2-position via nucleophilic substitution or reductive amination.
Reaction Scheme
α-Aminoketone + Cyclization reagent (e.g., acetic anhydride, phosphorus oxychloride) → Oxazole core
→ Methylation at the 2-position (e.g., methyl iodide, methylamine) → Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine
Reaction Conditions
- Temperature : 80–120°C for cyclization
- Solvent : Acetic acid, phosphorus oxychloride, or pyridine
- Catalysts : Acid catalysts such as polyphosphoric acid or phosphorus pentoxide
- Time : 4–12 hours depending on the precursor reactivity
Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles
Method Overview
The van Leusen reaction is a versatile and efficient method for synthesizing 5-substituted oxazoles, including derivatives with alkyl groups at the 5-position, such as propyl.
Reaction Details
- Starting materials : Aldehydes (propionaldehyde) and TosMIC (tosylmethyl isocyanide)
- Reaction conditions :
- Base : Potassium tert-butoxide or sodium hydride
- Solvent : Toluene or acetonitrile
- Temperature : Room temperature to reflux
- Outcome : Formation of 5-propyl-oxazoles via a [3+2] cycloaddition followed by elimination of TosH
Reaction Scheme
Propionaldehyde + TosMIC + base → 5-Propyl-oxazole
Advantages
- High regioselectivity
- Mild conditions
- Suitable for diverse substitutions at the 5-position
Data Table: Van Leusen Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Base | Potassium tert-butoxide | Strong base for deprotonation |
| Solvent | Toluene, acetonitrile | Inert solvents preferred |
| Temperature | Room temp to reflux | 25–100°C |
| Reaction time | 2–12 hours | Depends on substrate reactivity |
Functionalization of the Oxazole Core to Attach Methylamine
Method Overview
Post-formation of the oxazole ring, the 2-position can be functionalized to introduce the methylamine group via nucleophilic substitution or reductive amination.
Typical Procedures
- Direct Amination :
- Reacting the oxazole derivative with methylamine in a polar solvent such as methanol or ethanol
- Conditions: 0–25°C, 12–24 hours
- Reductive Amination :
- Using formaldehyde or methylamine with a reducing agent like sodium cyanoborohydride
Reaction Scheme
Oxazole derivative + methylamine → this compound
Reaction Conditions
- Temperature : 0–25°C
- Solvent : Methanol or ethanol
- Catalyst : None or mild acid catalyst (e.g., acetic acid)
- Time : 12–24 hours
Alternative Synthetic Route: Multi-step Approach Using Thiosemicarbazone Intermediates
Method Overview
Recent research indicates the utility of thiosemicarbazone intermediates in heterocycle synthesis, which can be cyclized and subsequently functionalized to yield the target compound.
Reaction Pathway
- Condensation of appropriate aldehydes with thiosemicarbazides to form thiosemicarbazones
- Cyclization with acetic anhydride or phosphoryl chloride to form oxazoles
- Methylation at the 2-position with methylamine derivatives
Data Table: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Condensation | Aldehyde + thiosemicarbazide | Ethanol | Room temp | 4–6 hours | 75–85 |
| Cyclization | Thiosemicarbazone + acetic anhydride | Pyridine | 100°C | 6–12 hours | 60–70 |
| Amination | Oxazole + methylamine | Methanol | 0–25°C | 12–24 hours | 65–80 |
Summary of Key Data and Reaction Conditions
| Method | Precursors | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclization of α-aminoketones | 2-Amino-3-propylketone derivatives | Dehydrating agents | Acetic acid, phosphorus oxychloride | 80–120°C | 50–70% | Suitable for bulk synthesis |
| Van Leusen reaction | Propionaldehyde + TosMIC | Potassium tert-butoxide | Toluene | Room temp to reflux | 60–85% | High regioselectivity |
| Post-synthesis amination | Oxazole core | Methylamine | Methanol | 0–25°C | 65–80% | Efficient for methylation |
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Substituent Effects: Alkyl Chain Length
The length and branching of alkyl chains on the oxazole ring significantly influence physicochemical properties. Key analogs include:
| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight | Key Reference |
|---|---|---|---|---|
| Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine | Methyl | C₆H₁₀N₂O | 126.16 | |
| (5-Ethyl-1,3-oxazol-2-yl)methylamine | Ethyl | C₇H₁₂N₂O | 140.18 | |
| Target compound | Propyl | C₈H₁₄N₂O | 154.21 | - |
- Electronic Effects : Quantum chemical calculations () reveal that longer alkyl chains (e.g., propyl) donate electron density via inductive effects, slightly increasing the basicity of the amine group compared to methyl or ethyl analogs.
- Lipophilicity : The propyl group enhances logP values by ~0.5–1.0 units compared to ethyl, improving membrane permeability in biological systems .
Heterocycle Variants: Oxazole vs. Oxadiazole and Thiazole
Substituting the oxazole core with other heterocycles alters electronic and biological properties:
- Bioactivity: Oxadiazole derivatives (e.g., 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine) show notable antimicrobial activity, while thiazoles are explored as kinase inhibitors . The target oxazole derivative’s bioactivity remains underexplored but is hypothesized to align with these trends.
Biological Activity
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
This compound is synthesized through a series of chemical reactions involving oxazoles, which are five-membered heterocycles known for their diverse biological activities. The oxazole ring contributes to the compound's pharmacological properties, making it a candidate for various therapeutic applications. The presence of a propyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.
In a comparative study, the compound exhibited an IC50 value ranging from 0.71 to 5.26 µM across different cancer types, indicating its potency as an antiproliferative agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of oxazole derivatives. This compound has been studied for its ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. By acting as an allosteric modulator, the compound may help in reducing excitotoxicity and promoting neuronal survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Oxazole Ring : Essential for antimicrobial and anticancer activities.
- Alkyl Substituents : The propyl group enhances lipophilicity and may improve membrane permeability.
- Amine Functional Group : Facilitates interactions with biological targets and can undergo modifications to optimize activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Study : A study conducted on various derivatives demonstrated that modifications to the oxazole ring could enhance antibacterial activity against resistant strains.
- Cancer Cell Line Testing : In vitro tests revealed that this compound significantly inhibited proliferation in multiple cancer types compared to standard chemotherapeutics.
- Neuroprotection Research : Investigations into the compound's effects on neuronal cells indicated potential benefits in models of oxidative stress and excitotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
